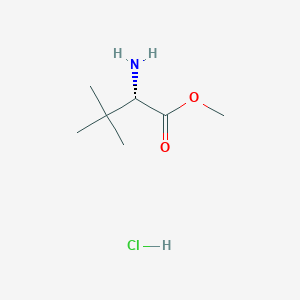

Methyl L-tert-leucinate hydrochloride

Descripción

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTQWUHFSXVRPY-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584463 | |

| Record name | Methyl 3-methyl-L-valinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63038-27-7 | |

| Record name | L-Valine, 3-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63038-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-tert-leucinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063038277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-methyl-L-valinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, 3-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL L-TERT-LEUCINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIZ1L06TSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl L-tert-leucinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-tert-leucinate hydrochloride is a chiral building block of significant interest in organic synthesis and medicinal chemistry. As a derivative of the non-proteinogenic amino acid L-tert-leucine, its sterically demanding tert-butyl group offers unique stereochemical control in various chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to this compound, serving as a valuable resource for researchers in drug discovery and development. Its applications are notable in the synthesis of proteolysis-targeting chimeras (PROTACs), synthetic cannabinoids, and as a ligand in palladium-catalyzed C-H functionalization reactions[1].

Physicochemical and Spectroscopic Properties

The physical, chemical, and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 63038-27-7 | [2][3] |

| Molecular Formula | C₇H₁₆ClNO₂ | [2][3] |

| Molecular Weight | 181.66 g/mol | [2] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 183-186 °C | [1] |

| Boiling Point | 206.8 °C | [1] |

| Flash Point | 78.9 °C | [1] |

| Solubility | Soluble in polar solvents such as DMSO (100 mg/mL) | [1][3] |

| Optical Rotation | [α]₂₀/D +17.5 ± 1°, c = 1% in methanol | |

| Storage | 2-8°C, sealed storage, away from moisture | [3] |

Spectroscopic Data

| Spectrum Type | Data | Reference |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 1.00 (9H, s), 3.66 (1H, s), 8.31-9.00 (3H, m) ppm | [2] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 26.3, 33.1, 52.3, 60.7, 168.8 ppm | [2] |

| Infrared (IR) | νₘₐₓ (neat): 3383, 2961, 2365, 1735, 1613, 1517, 1248 cm⁻¹ | [2] |

| Mass Spectrometry (LRMS, +ESI) | m/z: 146.1 ([M+H]⁺, 100%) | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved via the esterification of L-tert-leucine. Two prevalent and effective methods are detailed below.

Method 1: Esterification using Thionyl Chloride

This method utilizes thionyl chloride as the esterification agent in methanol.

-

To a solution of L-tert-leucine (1.0 g, 7.7 mmol) in methanol (60 mL), add thionyl chloride (5.6 mL, 77 mmol).

-

Heat the mixture at reflux for 16 hours.

-

After the reaction is complete, remove the volatile components under reduced pressure.

-

Triturate the residue with diethyl ether to obtain a white solid.

-

Collect the solid by filtration and dry it in vacuo to yield this compound[2].

Method 2: Esterification using Trimethylchlorosilane (TMSCl)

An alternative and often more convenient method employs trimethylchlorosilane in methanol at room temperature. This method is noted for its mild reaction conditions and high yields[4].

-

In a round bottom flask, suspend L-tert-leucine (0.1 mol) in methanol (100 mL).

-

Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the suspension with stirring.

-

Continue stirring the resulting solution or suspension at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the product, this compound[4][5].

Synthesis Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound via the thionyl chloride method.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocols and compiled physicochemical and spectroscopic data will be a valuable asset for researchers utilizing this important chiral building block in their synthetic endeavors. The unique steric properties of the tert-butyl group continue to make this compound a valuable tool in the development of novel therapeutics and asymmetric transformations.

References

Methyl L-tert-leucinate Hydrochloride: A Technical Overview of its Synthesis and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and initial physicochemical and spectroscopic characterization of Methyl L-tert-leucinate hydrochloride. While a singular "discovery" event is not prominently documented in scientific literature, its importance as a chiral building block in organic synthesis, particularly in drug discovery, is well-established. This document summarizes the foundational data available for this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| CAS Number | 63038-27-7[1][2] |

| Molecular Formula | C₇H₁₆ClNO₂[1][2] |

| Molecular Weight | 181.66 g/mol [1][2] |

| Melting Point | 183–186°C[1] |

| Boiling Point | 206.8°C[1] |

| Appearance | White to off-white powder or crystals[3] |

| Optical Activity | [α]20/D +17.5±1°, c = 1% in methanol |

| Storage | 2-8°C |

Spectroscopic and Spectrometric Data

The structural confirmation of this compound is achieved through various spectroscopic methods. The following table summarizes the key characterization data.

| Technique | Data |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 1.00 (9H, s), 3.66 (1H, s), 8.31-9.00 (3H, m) ppm[2] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 26.3, 33.1, 52.3, 60.7, 168.8 ppm[2] |

| Infrared (IR) (νₘₐₓ (neat)) | 3383, 2961, 2365, 1735, 1613, 1517, 1248 cm⁻¹[2] |

| Mass Spectrometry (LRMS, +ESI) | m/z: 146.1 ([M+H]⁺ 100%)[2] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the esterification of L-tert-leucine.

Experimental Protocol: Esterification of L-tert-leucine with Thionyl Chloride

-

Reaction: L-tert-leucine is reacted with thionyl chloride in methanol.

-

Procedure:

-

To a solution of L-tert-leucine (1.0 g, 7.7 mmol) in methanol (60 mL), thionyl chloride (5.6 mL, 77 mmol) is added.[2]

-

The mixture is then heated at reflux for 16 hours.[2]

-

Following the reflux period, the volatile components are removed under reduced pressure.[2]

-

The resulting residue is triturated with diethyl ether, leading to the formation of a white solid.[2]

-

This solid is collected by filtration and dried under a vacuum to yield the final product.[2]

-

-

Yield: This process typically results in a quantitative yield (approximately 100%).[2]

A generalized workflow for the synthesis is depicted below.

Caption: Synthesis workflow for this compound.

Initial Studies and Applications

The initial studies surrounding this compound have primarily focused on its utility as a chiral intermediate in organic synthesis. The sterically hindered tert-butyl group provides unique stereochemical control in various reactions. Its applications include:

-

Peptide Synthesis: It serves as a building block in the solution-phase synthesis of peptides.

-

Chiral Auxiliary: The defined stereochemistry makes it a valuable component in asymmetric synthesis.

-

Drug Discovery Intermediate: It is a key component in the synthesis of more complex molecules, including:

There is currently a lack of published research on the specific biological activity or the interaction of this compound with signaling pathways. Its role has been predominantly that of a structural component rather than a pharmacologically active agent itself.

References

- 1. This compound | 63038-27-7 | Benchchem [benchchem.com]

- 2. L-tert-Leucine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl L-tert-leucinate Hydrochloride for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl L-tert-leucinate hydrochloride, a pivotal chiral building block in contemporary organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical structure, characteristics, synthesis, and applications, with a focus on experimental protocols and data presentation.

Core Chemical Identity and Characteristics

This compound is the hydrochloride salt of the methyl ester of L-tert-leucine, a non-proteinogenic amino acid. Its structure is characterized by a sterically demanding tert-butyl group adjacent to the chiral center, which imparts unique conformational constraints and properties valuable in asymmetric synthesis and the development of bioactive molecules.[1]

Chemical Structure:

-

IUPAC Name: methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride[2]

-

Synonyms: (S)-2-Amino-3,3-dimethylbutyric Acid Methyl Ester Hydrochloride, Methyl (S)-2-Amino-3,3-dimethylbutyrate Hydrochloride, H-Tle-OMe·HCl[3]

-

CAS Number: 63038-27-7[4]

-

Molecular Formula: C₇H₁₆ClNO₂[4]

-

Molecular Weight: 181.66 g/mol [4]

The presence of the bulky tert-butyl group makes it a sought-after component in the synthesis of pharmaceuticals, including proteolysis-targeting chimeras (PROTACs) and synthetic cannabinoids, where precise stereochemical control is paramount.[5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | References |

| Appearance | White to off-white powder or crystals | [3] |

| Melting Point | 183-186 °C | [5] |

| Optical Activity | [α]20/D +17.5±1°, c = 1% in methanol | [5][6] |

| Solubility | Soluble in water and methanol. | [4][7] |

| Storage Conditions | Room temperature, in a cool, dark, and dry place, preferably under an inert atmosphere as it is hygroscopic. Recommended storage at 2-8°C. | [3] |

Spectroscopic Data

Key spectroscopic data for the characterization of this compound are provided below.

| Spectroscopy | Data | References |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 1.00 (9H, s), 3.66 (1H, s), 3.70 (3H, s, OCH₃), 8.31-9.00 (3H, m, NH₃⁺) | [4] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 26.3, 33.1, 52.3, 60.7, 168.8 | [4] |

| Infrared (IR) (neat) | ν_max (cm⁻¹): 3383, 2961, 2365, 1735, 1613, 1517, 1248 | [4] |

| Mass Spectrometry (LRMS, +ESI) | m/z: 146.1 ([M+H]⁺) | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-tert-leucine. Two common and effective methods are detailed below.

Synthesis via Thionyl Chloride in Methanol

This is a classic and high-yielding method for the esterification of amino acids.

Experimental Protocol:

-

Reaction Setup: To a solution of L-tert-leucine (1.0 g, 7.7 mmol) in methanol (60 mL), add thionyl chloride (5.6 mL, 77 mmol) dropwise at 0 °C.[4]

-

Reaction: The mixture is then heated at reflux for 16 hours.[4]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the volatiles are removed under reduced pressure. The residue is triturated with diethyl ether to yield a white solid.[4]

-

Purification: The solid is collected by filtration and dried in vacuo to obtain the final product.[4]

Caption: Workflow for the synthesis of this compound.

Synthesis via Trimethylchlorosilane in Methanol

This method offers a convenient room temperature procedure for esterification.

Experimental Protocol:

-

Reaction Setup: Take L-tert-leucine (0.1 mol) in a round-bottom flask.

-

Reagent Addition: Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) and stir with a magnetic stirrer. Then, add methanol (100 mL).[7]

-

Reaction: Stir the resulting solution or suspension at room temperature.[7]

-

Monitoring: Monitor the reaction completion using TLC.[7]

-

Work-up: Concentrate the reaction mixture on a rotary evaporator to yield the product.[7]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in various synthetic applications, most notably in peptide synthesis.

Dipeptide Synthesis

A common application is in the solution-phase synthesis of dipeptides. The following protocol details the synthesis of Boc-L-tert-leucyl-L-leucine methyl ester.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve Boc-L-tert-leucine (1.0 eq), L-leucine methyl ester hydrochloride (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Neutralization: Add Triethylamine (Et₃N) (1.1 eq) to the mixture to neutralize the hydrochloride salt and stir for 10 minutes.

-

Coupling: Add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitoring: Monitor the reaction progress using TLC.

-

Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with DCM. Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in Ethyl acetate (EtOAc) and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

References

- 1. L-tert-Leucine | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. L-tert-Leucine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl L-leucinate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl L-tert-leucinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-tert-leucinate hydrochloride is a chiral building block and a derivative of the non-proteinogenic amino acid L-tert-leucine. Its unique structural features, particularly the bulky tert-butyl group, make it a valuable component in synthetic organic chemistry and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in peptide synthesis and its emerging relevance in the study of signaling pathways. Detailed experimental protocols and visual diagrams are included to facilitate its practical application in a research and development setting.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ClNO₂ | [2] |

| Molecular Weight | 181.66 g/mol | [2][3] |

| CAS Number | 63038-27-7 | [2] |

| Melting Point | 183–186 °C | [4] |

| Boiling Point | 206.8 °C | [4] |

| Appearance | White to off-white powder or crystals | [1] |

| Solubility | Soluble in DMSO (up to 100 mg/mL) | [2] |

| Optical Activity | [α]20/D +17.5±1°, c = 1% in methanol |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-tert-leucine. Several methods have been reported, with the use of thionyl chloride in methanol being a common and efficient approach.

Experimental Protocol: Esterification using Thionyl Chloride

This protocol describes the synthesis of this compound from L-tert-leucine and thionyl chloride in methanol.

Materials:

-

L-tert-leucine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a solution of L-tert-leucine (1.0 g, 7.7 mmol) in methanol (60 mL), add thionyl chloride (5.6 mL, 77 mmol) dropwise at 0 °C (ice bath).

-

After the addition is complete, remove the ice bath and heat the mixture at reflux for 16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the volatiles under reduced pressure using a rotary evaporator.

-

Triturate the residue with diethyl ether to obtain a white solid.

-

Collect the solid by filtration and dry it in vacuo to yield this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in various synthetic applications, primarily in peptide synthesis and as a chiral precursor for complex molecules.

Peptide Synthesis

The compound is widely utilized in both solution-phase and solid-phase peptide synthesis (SPPS). The methyl ester protects the C-terminus of the amino acid, while the amine is typically protected with a group such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) before its incorporation into a peptide chain.

Chiral Building Block

The bulky and sterically demanding tert-butyl group of the L-tert-leucine moiety makes it a valuable chiral auxiliary and building block in asymmetric synthesis. It is notably used in the synthesis of synthetic cannabinoids, where the stereochemistry of the amino acid component is critical for receptor binding and activity.

Biological Relevance and Signaling Pathways

While this compound is primarily a synthetic intermediate, its structural motif is found in biologically active molecules, implicating it in the modulation of key signaling pathways.

Cannabinoid Receptor Signaling

Derivatives of L-tert-leucine methyl ester are integral components of several synthetic cannabinoid receptor agonists. For instance, the synthetic cannabinoid MDMB-FUBINACA, which contains an L-tert-leucine methyl ester side-chain, has been instrumental in elucidating the structure of the agonist-bound CB1-Gᵢ signaling complex. This highlights the importance of the L-tert-leucinate moiety in the interaction with and activation of the CB1 receptor.

mTOR Signaling Pathway

Leucine and its derivatives are known to play a role in the activation of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. While direct studies on this compound are limited, other L-leucine derivatives have been shown to modulate mTOR signaling. This suggests a potential for this compound or its derivatives to be investigated as modulators of this pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound or its derivatives, various in vitro assays can be employed. Below is a representative protocol for a cannabinoid receptor binding assay.

Experimental Protocol: Cannabinoid Receptor 1 (CB1) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CB1 receptor.

Materials:

-

Human CB1 receptor-expressing cell membranes

-

[³H]CP55,940 (radioligand)

-

Test compound (e.g., a derivative of this compound)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

Non-labeled ligand for non-specific binding (e.g., WIN 55,212-2)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and fluid

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]CP55,940, and 100 µL of the CB1 membrane preparation.

-

Non-specific Binding: Add 50 µL of the non-labeled ligand, 50 µL of [³H]CP55,940, and 100 µL of the CB1 membrane preparation.

-

Competitive Binding: Add 50 µL of the test compound at various dilutions, 50 µL of [³H]CP55,940, and 100 µL of the CB1 membrane preparation.

-

Incubation: Incubate the plate at 30°C for 90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for the test compound and subsequently calculate the Ki (inhibition constant) to determine its binding affinity.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1][5] It is important to avoid inhalation of dust and contact with skin and eyes.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][5][6]

Conclusion

This compound is a versatile and valuable reagent in synthetic chemistry, with significant applications in the development of peptides and other chiral molecules. Its presence in biologically active compounds, particularly synthetic cannabinoid receptor agonists, underscores its importance in drug discovery and the study of cellular signaling. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this compound in their scientific endeavors.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 63038-27-7 | Benchchem [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. pipharm.com [pipharm.com]

An In-depth Technical Guide on the Core Mechanism of Action of Methyl L-tert-leucinate Hydrochloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-tert-leucinate hydrochloride is a chiral amino acid derivative that serves as a critical structural component in a range of synthetic molecules with significant biological activity. While data on the direct mechanism of action of this compound as a standalone agent is limited, its incorporation into synthetic cannabinoid receptor agonists (SCRAs) has been extensively studied. This guide elucidates the primary mechanism of action associated with the L-tert-leucinate moiety, which is centered on the potent agonism of cannabinoid receptors CB1 and CB2 by molecules containing this chemical group. Furthermore, we will explore the potential, though less characterized, role of L-tert-leucinate derivatives in amino acid signaling pathways such as mTOR. This document provides a comprehensive overview of the pharmacology, experimental data, and relevant methodologies for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of L-tert-leucine.

| Property | Value |

| CAS Number | 63038-27-7 |

| Molecular Formula | C₇H₁₆ClNO₂ |

| Molecular Weight | 181.66 g/mol |

| Appearance | White to off-white powder or crystals |

| Optical Activity | [α]20/D +17.5±1°, c = 1% in methanol[1] |

Primary Mechanism of Action: Cannabinoid Receptor Agonism

The most well-documented mechanism of action for compounds containing the L-tert-leucinate moiety is their function as potent agonists of the cannabinoid receptors, CB1 and CB2. This is particularly evident in the class of synthetic cannabinoids, where the L-tert-leucinate methyl ester side-chain is a common structural feature.

The CB1 receptor is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is predominantly found in the peripheral nervous system and on immune cells, and its activation is associated with anti-inflammatory and immunomodulatory effects.

Signaling Pathway

Activation of CB1 and CB2 receptors by L-tert-leucinate-containing synthetic cannabinoids initiates a G-protein-coupled signaling cascade. These receptors are coupled to the inhibitory G-protein, Gi/o. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in the modulation of various downstream effectors, including ion channels and protein kinases, leading to the physiological effects of these compounds.

Quantitative Data on L-tert-leucinate-Containing Synthetic Cannabinoids

The following table summarizes the in vitro binding affinities (Ki) and functional activities (EC50) of several synthetic cannabinoids that feature an L-tert-leucinate moiety. This data highlights their high potency at both CB1 and CB2 receptors.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) |

| MDMB-FUBINACA | - | - | 0.45 - 36 | 4.6 - 128 |

| 5F-ADB | - | - | 0.45 - 36 | 4.6 - 128 |

| AMB-FUBINACA | - | - | 0.45 - 36 | 4.6 - 128 |

Note: The EC50 values represent a range for various L-tert-leucinate containing SCRAs as reported in the literature.

Potential Role in Amino Acid Sensing: mTOR Pathway

As a derivative of the amino acid leucine, it is plausible that this compound could interact with cellular amino acid sensing pathways. The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is stimulated by amino acids, particularly L-leucine.

While direct evidence for the effect of this compound on the mTOR pathway is lacking, studies on leucine analogs have shown that structural modifications can influence mTOR activation. It is hypothesized that L-tert-leucinate derivatives may act as either agonists or antagonists of the leucine-sensing machinery that regulates mTOR. Further research is required to validate this potential mechanism of action.

Experimental Protocols

Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for cannabinoid receptors.

-

Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293) or animal brain tissue.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with bovine serum albumin) is prepared.

-

Competition Binding: Membranes are incubated with a known radioligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (e.g., an L-tert-leucinate derivative).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Cannabinoid Functional Activity Assay (Membrane Potential)

This protocol outlines a method to assess the functional activity (e.g., EC50) of a compound at cannabinoid receptors.

-

Cell Culture: AtT20 cells stably expressing human CB1 or CB2 receptors are cultured under standard conditions.

-

Fluorescent Dye Loading: Cells are loaded with a membrane potential-sensitive fluorescent dye.

-

Compound Addition: Varying concentrations of the test compound are added to the cells. A known CB receptor agonist (e.g., CP55,940) is used as a positive control.

-

Fluorescence Measurement: Changes in fluorescence, indicative of alterations in membrane potential due to receptor activation, are measured using a fluorescence plate reader.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

Conclusion

The primary, well-established mechanism of action associated with the this compound moiety is its role as a key structural component in synthetic cannabinoid receptor agonists. These compounds exhibit high potency and efficacy at both CB1 and CB2 receptors, initiating a Gi/o-coupled signaling cascade. While its direct pharmacological activity as a standalone molecule is not well-characterized, its structural similarity to leucine suggests a potential for interaction with amino acid sensing pathways like mTOR, a hypothesis that warrants further investigation. The experimental protocols provided herein offer a starting point for researchers aiming to characterize the activity of novel compounds containing the L-tert-leucinate scaffold.

References

An In-depth Technical Guide to CAS Number 63038-27-7: L-tert-Leucine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tert-Leucine methyl ester hydrochloride, identified by CAS number 63038-27-7, is a chiral amino acid derivative that serves as a crucial building block in synthetic organic chemistry and pharmaceutical development.[1] Its structural rigidity and chirality make it a valuable component in the synthesis of complex molecules, particularly peptides and peptidomimetics with therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the properties, structure, synthesis, and applications of L-tert-Leucine methyl ester hydrochloride, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

L-tert-Leucine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of L-tert-leucine. The presence of the bulky tert-butyl group provides steric hindrance that can influence the conformation of molecules into which it is incorporated.[3]

Chemical Structure:

-

IUPAC Name: methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride[4]

-

Synonyms: (S)-2-Amino-3,3-dimethylbutyric Acid Methyl Ester Hydrochloride, Methyl (S)-2-Amino-3,3-dimethylbutyrate Hydrochloride, H-Tle-OMe·HCl[5]

-

Molecular Formula: C₇H₁₆ClNO₂[2]

-

Molecular Weight: 181.66 g/mol [2]

-

SMILES String: Cl.COC(=O)C(N)C(C)(C)C

Physicochemical Properties

A summary of the key physicochemical properties of L-tert-Leucine methyl ester hydrochloride is presented in Table 1.

| Property | Value | Reference(s) |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 183.0 °C | |

| Optical Activity | [α]20/D +17.5±1°, c = 1% in methanol | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in water | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of L-tert-Leucine methyl ester hydrochloride. Key spectral data are summarized in Table 2.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 1.00 (9H, s), 3.66 (1H, s), 8.31-9.00 (3H, m) ppm | [7] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 26.3, 33.1, 52.3, 60.7, 168.8 ppm | [7] |

| Infrared (IR) (νₘₐₓ (neat)) | 3383, 2961, 2365, 1735, 1613, 1517, 1248 cm⁻¹ | [7] |

| Mass Spectrometry (LRMS (+ESI)) | m/z: 146.1 ([M+H]⁺ 100%) | [7] |

Experimental Protocols

Synthesis of L-tert-Leucine Methyl Ester Hydrochloride

A common and efficient method for the synthesis of L-tert-Leucine methyl ester hydrochloride is through the esterification of L-tert-leucine using thionyl chloride in methanol.[7]

Materials:

-

L-tert-leucine

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

Dissolve L-tert-leucine (1.0 g, 7.7 mmol) in methanol (60 mL).[7]

-

Carefully add thionyl chloride (5.6 mL, 77 mmol) to the solution.[7]

-

Heat the reaction mixture at reflux for 16 hours.[7]

-

After the reaction is complete, remove the volatiles under reduced pressure.[7]

-

Triturate the residue with diethyl ether to precipitate a white solid.[7]

-

Collect the solid by filtration.[7]

-

Dry the solid in vacuo to obtain L-tert-Leucine methyl ester hydrochloride.[7]

Purification of L-tert-Leucine Methyl Ester Hydrochloride

For applications requiring high purity, an additional purification step can be employed using activated carbon.[8]

Materials:

-

Crude L-tert-Leucine methyl ester hydrochloride (purity < 95%)

-

Water

-

Activated carbon

Procedure:

-

Dissolve the crude L-tert-Leucine methyl ester hydrochloride solid in water to create an aqueous solution.[8]

-

Add activated carbon to the solution while stirring. The weight ratio of the solid to activated carbon should be between 1:0.3 and 1:0.5.[8]

-

Adjust the pH of the solution to between 5.3 and 6.5.[8]

-

Filter the solution to remove the activated carbon and obtain a clear filtrate.[8]

-

Concentrate the filtrate under reduced pressure until the volume is reduced to 10-20% of the original.[8]

-

Cool the concentrated solution to induce crystallization.[8]

-

Collect the crystals and dry them to obtain purified L-tert-Leucine methyl ester hydrochloride.[8]

Applications in Drug Development

L-tert-Leucine methyl ester hydrochloride is primarily utilized as a chiral building block in the synthesis of pharmaceutical compounds.[1] Its rigid structure is particularly useful in the design of enzyme inhibitors, where precise stereochemistry is critical for activity.

Intermediate in the Synthesis of Peptidase Inhibitors

One of the key applications of this compound is in the synthesis of peptidase inhibitors.[2] Peptidases are enzymes that cleave peptide bonds and are involved in numerous physiological processes, making them important drug targets for a variety of diseases, including cancer and inflammatory disorders.[2] L-tert-Leucine methyl ester hydrochloride can be incorporated into peptidomimetic structures to enhance their stability and binding affinity to the target peptidase.[2]

Role in the Synthesis of SARS-CoV-2 3CL Protease Inhibitors

A notable example of its application is in the development of inhibitors for the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for viral replication. A study on the design and synthesis of covalent peptidomimetic 3CLpro inhibitors utilized N-Boc-l-tert-leucine, which is derived from L-tert-leucine, as a key component.[9] The synthesis involved the coupling of N-Boc-l-tert-leucine with other fragments to generate the final inhibitor.[9] This highlights the importance of L-tert-leucine derivatives in the rapid development of antiviral agents.

Safety and Handling

L-tert-Leucine methyl ester hydrochloride should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

-

Hazard Statements: May cause respiratory irritation, skin irritation, and serious eye irritation.[3]

-

Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, eye protection, and a respirator if necessary.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

L-tert-Leucine methyl ester hydrochloride (CAS 63038-27-7) is a valuable and versatile chiral building block for researchers and professionals in the fields of organic synthesis and drug development. Its well-defined structure and properties, coupled with established synthesis and purification protocols, make it a reliable intermediate for the creation of complex and biologically active molecules. Its demonstrated utility in the synthesis of enzyme inhibitors, including those targeting viral proteases, underscores its significance in the ongoing quest for novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. L-tert-Leucine | 20859-02-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. L-tert-Leucine Methyl Ester Hydrochloride | 63038-27-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Buy L-tert-Leucine methyl ester hydrochloride | 63038-27-7 [smolecule.com]

- 7. L-tert-Leucine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. CN102260182A - Method for purifying L-leucine methyl ester hydrochloride - Google Patents [patents.google.com]

- 9. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

molecular formula of Methyl L-tert-leucinate hydrochloride

An In-Depth Technical Guide to Methyl L-tert-leucinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant amino acid derivative utilized in synthetic chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and illustrates the synthetic workflow. It is intended to be a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of L-tert-leucine.[1] Structurally, it is characterized by a tert-leucine core, which is an amino acid with a bulky tert-butyl side chain, esterified with a methyl group.[1] This compound is a white to off-white solid, typically in powder or crystalline form.[2][3][4] Its stability as a hydrochloride salt enhances its ease of handling and storage.[4]

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C7H16ClNO2[2][4][5] |

| Molecular Weight | 181.66 g/mol [2][3][4] |

| Appearance | White to off-white solid[2] |

| Melting Point | 183–186°C[1] |

| Boiling Point | 206.8°C[1] |

| Flash Point | 78.9°C[1] |

| Optical Activity | [α]20/D +17.5±1°, c = 1% in methanol[3] |

| Solubility | In Vitro: DMSO : 100 mg/mL (550.48 mM)[2] |

Experimental Protocol: Synthesis of this compound

The following protocol details a common method for the synthesis of this compound via the esterification of L-tert-leucine using thionyl chloride in methanol. This method is widely employed for the preparation of amino acid methyl esters.

Materials:

-

L-tert-leucine

-

Methanol (MeOH)

-

Thionyl chloride (SOCl2)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of L-tert-leucine (1.0 g, 7.7 mmol) in methanol (60 mL), add thionyl chloride (5.6 mL, 77 mmol) dropwise at 0°C (ice bath).[4]

-

Reaction: The reaction mixture is then heated at reflux for 16 hours.[4]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the volatiles are removed under reduced pressure using a rotary evaporator.[4]

-

Purification: The resulting residue is triturated with diethyl ether to yield a white solid.[4]

-

Isolation: The solid product is collected by filtration and dried in vacuo to obtain this compound.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in various areas of chemical synthesis, particularly in the pharmaceutical industry.

-

Peptide Synthesis: It is a valuable precursor in both solution-phase and solid-phase peptide synthesis.[3] The bulky tert-butyl group can impart unique conformational constraints on the resulting peptides.

-

Chiral Building Block: Due to its inherent chirality, it is widely used in the asymmetric synthesis of complex organic molecules.[1] This is particularly important in the development of pharmaceuticals where stereochemistry is critical for efficacy and safety.

-

PROTACs and Synthetic Cannabinoids: The compound is utilized in the development of proteolysis-targeting chimeras (PROTACs) and synthetic cannabinoids, which are areas of active research in drug discovery.[1]

References

The Foundation of Stereochemistry: A Technical Guide to Chiral Pool Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chirality, the "handedness" of a molecule, can dramatically influence its pharmacological and toxicological properties. Chiral pool synthesis stands as a powerful and efficient strategy to access these enantiopure molecules by utilizing readily available, naturally occurring chiral starting materials. This guide provides an in-depth exploration of the core principles, key starting materials, and practical applications of chiral pool synthesis, offering a technical resource for professionals in the field.

The Principle of Chiral Pool Synthesis: An Economical Approach to Asymmetry

Chiral pool synthesis, also known as the "chiron approach," is a synthetic strategy that begins with an enantiomerically pure natural product and modifies it through a series of chemical reactions to arrive at a desired target molecule.[1] The inherent chirality of the starting material is transferred to the final product, circumventing the need for often complex and costly asymmetric synthesis or resolution steps.[2] This approach is particularly advantageous when the target molecule shares a significant portion of its stereochemical framework with a readily available natural product.[2]

The efficiency of chiral pool synthesis lies in its ability to preserve and transmit stereochemical information. The pre-existing chiral centers in the starting material can also influence the formation of new stereocenters during the synthetic sequence.[1]

The Pillars of the Chiral Pool: Key Starting Materials

Nature provides a rich and diverse collection of enantiopure compounds that serve as the foundation for chiral pool synthesis. These can be broadly categorized into three main classes: amino acids, carbohydrates, and terpenes.[2]

Amino Acids: Versatile Chiral Building Blocks

The 20 proteinogenic α-amino acids are readily available and inexpensive starting materials for chiral pool synthesis.[3][4] Their well-defined stereochemistry and the presence of two distinct functional groups—the amine and the carboxylic acid—allow for a wide range of chemical modifications.[5] Both L- and, in some cases, D-amino acids are commercially available, providing access to both enantiomeric series of target molecules.

Key Applications:

-

Synthesis of Nitrogen-Containing Heterocycles: The inherent nitrogen atom makes amino acids ideal precursors for the synthesis of alkaloids, β-lactam antibiotics, and other nitrogenous natural products.

-

Formation of Chiral Auxiliaries and Catalysts: Amino acids are frequently used to synthesize chiral auxiliaries and ligands for asymmetric catalysis.[2]

-

Preparation of Unusual Amino Acids: Natural amino acids serve as templates for the synthesis of non-proteinogenic amino acids, which are important components of many pharmaceuticals.

| Starting Material | Target Molecule/Class | Key Transformation(s) | Reference |

| L-Serine | D-Cysteine (unnatural amino acid) | Inversion of stereocenter | [1] |

| L-Glutamic Acid | Lycopalhine A | Multi-step synthesis including cyclizations | [6] |

| D-Threonine | Protected Legionaminic Acid | Aldehyde formation and subsequent addition | [3] |

| L-Tryptophan | Indole-derived Heterocycles | Copper-catalyzed asymmetric arylation | [3] |

Carbohydrates: A Rich Source of Stereochemical Diversity

Carbohydrates, or sugars, are the most abundant class of organic molecules in nature and represent a vast and structurally diverse chiral pool.[7][8] Monosaccharides like glucose, fructose, and ribose offer a high density of stereocenters and functional groups (hydroxyls, aldehydes/ketones) that can be selectively manipulated.[7][9]

Key Applications:

-

Synthesis of Complex Natural Products: The polyhydroxylated and stereochemically rich backbone of carbohydrates makes them excellent starting materials for the total synthesis of complex molecules such as macrolides, polyethers, and alkaloids.[7]

-

Preparation of Carbocyclic Compounds: The Ferrier carbocyclization is a powerful reaction that converts carbohydrates into enantiomerically pure cyclohexanone derivatives, which are valuable intermediates in natural product synthesis.[9]

-

Development of Glycomimetics and Carbohydrate-Based Drugs: Carbohydrates are used to synthesize analogs of natural oligosaccharides and glycoconjugates with potential therapeutic applications.[8]

| Starting Material | Target Molecule/Class | Key Transformation(s) | Reference |

| Monosaccharides | Oleandomycin, Okadaic Acid | Regio- and stereoselective transformations | [7] |

| Aldohexoses | Cyclohexanone derivatives | Ferrier carbocyclization | [9] |

| L-Ribose derivative | (-)-Viridin, (-)-Viridiol | Intramolecular [3+2] cycloaddition | [6] |

Terpenes: Asymmetric Carbocyclic Scaffolds

Terpenes are a large and diverse class of natural products derived from isoprene units. Many simple monoterpenes and sesquiterpenes are readily available in enantiopure form from essential oils and other plant sources.[10][11] They are characterized by their often rigid and asymmetric carbocyclic skeletons.[11]

Key Applications:

-

Synthesis of Other Terpenes and Steroids: The chiral framework of simple terpenes can be elaborated to construct more complex terpene natural products.[10][12]

-

Source of Chiral Ligands and Reagents: Terpenes are precursors to widely used chiral reagents and ligands, such as diisopinocampheylborane (derived from α-pinene).[2]

-

Construction of Polycyclic Systems: The pre-existing rings in terpenes serve as excellent starting points for the synthesis of other cyclic and polycyclic molecules.[13]

| Starting Material | Target Molecule/Class | Key Transformation(s) | Reference |

| Verbenone | Paclitaxel (Taxol) precursor | Skeleton incorporation | [2] |

| (-)-Pantolactone | Epothilone fragment | Building block synthesis | [2] |

| (R)-Carvone | (1S,2S,4S)-β-Elemene | Multi-step synthesis | [14] |

| (-)-Linalool | Artemone | Allylic oxidation, organocatalytic cyclization | [15] |

| Limonene | Yingzhaosu A | Thiol-oxygen cooxidation | [15] |

Experimental Design and Workflow in Chiral Pool Synthesis

The successful implementation of a chiral pool synthesis strategy requires careful planning and execution. A typical workflow involves several key stages, from the selection of the starting material to the final characterization of the target molecule.

Key Experimental Protocols

Example Protocol: Asymmetric Hydrogenation in the Synthesis of a Biologically Active Compound

This protocol is a representative example of a key stereoselective transformation.

Reaction: Asymmetric hydrogenation of an enone using a chiral catalyst to establish a key stereocenter.[14]

Materials:

-

Enone substrate (1.0 eq)

-

Spiro iridium catalyst (e.g., 28 in the reference, 0.01 eq)

-

Hydrogen gas (50 atm)

-

Anhydrous, degassed solvent (e.g., methanol)

-

High-pressure reactor

Procedure:

-

To a high-pressure reactor, add the enone substrate and the chiral iridium catalyst.

-

Under an inert atmosphere (e.g., argon), add the anhydrous, degassed solvent.

-

Seal the reactor and purge several times with hydrogen gas.

-

Pressurize the reactor to 50 atm with hydrogen gas.

-

Stir the reaction mixture at a specified temperature (e.g., room temperature) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the reactor and purge with an inert gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alcohol.

-

Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Chiral Pool Synthesis in the Context of Drug Discovery

The principles of chiral pool synthesis are highly relevant to the development of new therapeutic agents. Many signaling pathways in the body are regulated by chiral molecules, and the stereochemistry of a drug can determine its efficacy and safety.

By providing a reliable and cost-effective route to enantiomerically pure compounds, chiral pool synthesis enables the systematic investigation of structure-activity relationships (SAR) and the development of drugs with improved therapeutic indices.

Conclusion

Chiral pool synthesis remains a cornerstone of modern organic chemistry and drug discovery. Its reliance on nature's readily available and stereochemically defined building blocks offers a practical and economical advantage. For researchers and scientists, a thorough understanding of the key starting materials, synthetic transformations, and strategic application of this approach is essential for the efficient and successful synthesis of complex, enantiopure molecules that can address significant challenges in medicine and beyond.

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. Chiral pool - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. keio.elsevierpure.com [keio.elsevierpure.com]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. nijournals.org [nijournals.org]

- 15. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methyl L-tert-leucinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for Methyl L-tert-leucinate hydrochloride, a key chiral building block in synthetic chemistry.[1][2][3] Its bulky tert-butyl side chain provides unique steric properties, making it a valuable component in the stereoselective synthesis of peptides, peptidomimetics, and other complex chiral molecules.[2]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 63038-27-7 | [1][4][5][6] |

| Molecular Formula | C₇H₁₆ClNO₂ | [6] |

| Molecular Weight | 181.66 g/mol | [4][5][7] |

| Appearance | White to off-white powder or crystals | [4][5][8] |

| Melting Point | 183.0 °C | [4] |

| Optical Activity | [α]²⁰/D +17.5±1°, c = 1% in methanol | [4] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 1.00 (9H, s), 3.66 (1H, s), 8.31-9.00 (3H, m) ppm | [8] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 26.3, 33.1, 52.3, 60.7, 168.8 ppm | [8] |

| IR (νₘₐₓ (neat)) | 3383, 2961, 2365, 1735, 1613, 1517, 1248 cm⁻¹ | [8] |

| Mass Spec (LRMS, +ESI) | m/z: 146.1 ([M+H]⁺ 100%) | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Thionyl Chloride Esterification

This protocol details the synthesis of this compound from L-tert-leucine using thionyl chloride in methanol.[8]

Materials:

-

L-tert-leucine

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and stirring apparatus, dissolve L-tert-leucine (1.0 g, 7.7 mmol) in methanol (60 mL).

-

Carefully add thionyl chloride (5.6 mL, 77 mmol) to the solution.

-

Heat the mixture at reflux for 16 hours.

-

After cooling to room temperature, remove the volatiles under reduced pressure using a rotary evaporator.

-

Triturate the residue with diethyl ether to induce precipitation of a white solid.

-

Collect the solid by filtration and dry it in vacuo to obtain this compound.

Expected Yield: ~100% (1.1 g)[8]

Characterization: The product can be characterized by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[8]

Protocol 2: Synthesis of this compound using Trimethylchlorosilane

This protocol offers an alternative, milder method for the synthesis of amino acid methyl ester hydrochlorides using trimethylchlorosilane (TMSCl).[9][10]

Materials:

-

L-tert-leucine

-

Methanol (MeOH)

-

Trimethylchlorosilane (TMSCl), freshly distilled

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Place L-tert-leucine (0.1 mol) in a round-bottom flask.

-

Slowly add freshly distilled trimethylchlorosilane (0.2 mol) while stirring with a magnetic stirrer.

-

Add methanol (100 mL) to the mixture.

-

Stir the resulting solution or suspension at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the product.

Advantages: This method is advantageous due to its mild reaction conditions, simple work-up, and generally good to excellent yields.[9][10]

Protocol 3: Purification of Amino Acid Methyl Ester Hydrochlorides

This protocol, adapted from a method for purifying L-leucine methyl ester hydrochloride, can be used to increase the purity of the target compound.[11]

Materials:

-

Crude this compound (purity < 95%)

-

Activated carbon

-

Water

-

Filter paper/filtration apparatus

-

Beaker

-

Stirring apparatus

-

pH meter or pH paper

-

Vacuum concentrator/rotary evaporator

Procedure:

-

Dissolve the crude this compound in water to create an aqueous solution.

-

Add activated carbon to the solution while stirring. The weight ratio of the crude solid to activated carbon should be approximately 1:0.3 to 1:0.5.

-

Adjust the pH of the solution to between 5.3 and 6.5.

-

Filter the mixture to remove the activated carbon and obtain a clear filtrate.

-

Concentrate the filtrate under reduced pressure until the volume is reduced to 10-20% of the original volume.

-

Cool the concentrated solution to induce crystallization.

-

Collect the crystals by filtration and dry them to obtain purified this compound.

Applications in Peptide Synthesis

This compound is a valuable building block in peptide synthesis.[12][13] After removal of the hydrochloride salt, typically by treatment with a base, the resulting free amine can be coupled with an N-protected amino acid to form a dipeptide.

Workflow for Dipeptide Synthesis

The following diagram illustrates a general workflow for the synthesis of a dipeptide using this compound.

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Asymmetric Synthesis Applications

Methyl L-tert-leucinate serves as a versatile chiral precursor for the synthesis of other complex chiral molecules, such as β-amino acids.[14] The inherent stereocenter and the steric bulk of the tert-butyl group can effectively direct the stereochemical outcome of subsequent reactions.[14]

Logical Workflow for β³-Amino Acid Synthesis

The following diagram outlines a potential synthetic route from Methyl L-tert-leucinate to a β³-amino acid derivative.

Caption: Role of Methyl L-tert-leucinate as a chiral precursor.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 4. L -tert-Leucine methyl ester = 99.0 AT 63038-27-7 [sigmaaldrich.com]

- 5. L-tert-Leucine Methyl Ester Hydrochloride | 63038-27-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound [drugfuture.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. L-tert-Leucine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. CN102260182A - Method for purifying L-leucine methyl ester hydrochloride - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Applications of Methyl L-tert-leucinate Hydrochloride in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-tert-leucinate hydrochloride is a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of the non-proteinogenic amino acid L-tert-leucine, its sterically demanding tert-butyl group provides unique stereochemical control in various chemical transformations. This attribute makes it a sought-after starting material for the synthesis of complex chiral molecules, including pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of scientific research.

Chiral Building Block in the Synthesis of Synthetic Cannabinoids

This compound is a crucial precursor in the synthesis of a class of potent synthetic cannabinoid receptor agonists (SCRAs). The L-tert-leucinate moiety is often incorporated as the "head group" of the SCRA molecule, which plays a significant role in the compound's binding affinity and efficacy at the cannabinoid receptors, CB1 and CB2. The bulky tert-butyl group can enhance binding affinity to the receptor. A notable example of a synthetic cannabinoid synthesized using this building block is MDMB-FUBINACA.

Quantitative Data: Synthesis and Receptor Affinity of a Representative Synthetic Cannabinoid

| Compound | Starting Materials | Coupling Reagents | Yield (%) | CB1 Receptor Affinity (Kᵢ, nM) | CB2 Receptor Affinity (Kᵢ, nM) |

| MDMB-FUBINACA Analog | 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid, this compound | EDC·HCl, HOBt, DIPEA | Approx. 93% | 0.299 - 538 | 0.912 - 2190 |

Experimental Protocol: Synthesis of an MDMB-FUBINACA Analog

Objective: To synthesize an indole-3-carboxamide-based synthetic cannabinoid via amide coupling.

Materials:

-

1-alkyl-1H-indole-3-carboxylic acid (1.0 equiv.)

-

This compound (1.2 equiv.)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equiv.)

-

1-Hydroxybenzotriazole (HOBt) (1.5 equiv.)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the 1-alkyl-1H-indole-3-carboxylic acid, EDC·HCl, and HOBt in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA to the stirred solution.

-

In a separate flask, dissolve this compound in anhydrous DCM and add DIPEA to neutralize the hydrochloride salt.

-

Add the neutralized amine solution dropwise to the activated carboxylic acid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired synthetic cannabinoid.

Signaling Pathway: CB1 Receptor Activation

Synthetic cannabinoids derived from this compound act as agonists at the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of the CB1 receptor initiates a signaling cascade that leads to various physiological effects.

Application Notes and Protocols: Methyl L-tert-leucinate Hydrochloride as a Chiral Building Block

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl L-tert-leucinate hydrochloride is a valuable chiral building block widely employed in the stereoselective synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its sterically demanding tert-butyl group provides a high degree of stereocontrol in various chemical transformations, making it a crucial component in the synthesis of numerous pharmaceutical agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates for antiviral drugs and other bioactive molecules.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 63038-27-7 | [1] |

| Molecular Formula | C₇H₁₆ClNO₂ | [2] |

| Molecular Weight | 181.66 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Storage | 4°C, sealed storage, away from moisture | [3] |

Applications in Drug Synthesis

This compound is a key precursor in the synthesis of several antiviral drugs, where its unique stereochemistry is essential for potent biological activity.

Synthesis of HIV Protease Inhibitors: Atazanavir

Atazanavir is an antiretroviral drug used to treat and prevent Human Immunodeficiency Virus (HIV). The synthesis of Atazanavir involves the coupling of an epoxide intermediate with a hydrazine derivative, followed by the introduction of the L-tert-leucine moiety.

Biological Target: HIV Protease. Atazanavir is a potent inhibitor of HIV protease, an enzyme critical for the lifecycle of the virus. By blocking this enzyme, Atazanavir prevents the maturation of new viral particles, thus halting the progression of the infection.

Experimental Protocol: Synthesis of an Atazanavir Intermediate

This protocol describes a key step in an example synthesis of Atazanavir, involving the coupling of N-methoxycarbonyl-L-tert-leucine with a diamine intermediate.[4]

Materials:

-

N-methoxycarbonyl-L-tert-leucine

-

Diamine intermediate hydrochloride salt

-

1-Hydroxybenzotriazole (HOBt)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (CH₂Cl₂)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve N-methoxycarbonyl-L-tert-leucine (1.0 eq) and HOBt (1.1 eq) in a mixture of CH₂Cl₂ and DMF.

-

Cool the solution to 0-5°C.

-

Add a solution of DCC (1.1 eq) in CH₂Cl₂ to the cooled mixture, maintaining the temperature below 10°C.

-

Stir the reaction mixture for 1 hour at 0-5°C.

-

Add the diamine intermediate hydrochloride salt (1.0 eq) to the reaction mixture.

-

Allow the reaction to proceed for several hours at room temperature.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Purify the product by chromatography.

| Quantitative Data | Value | Reference |

| Yield | Not specified | [4] |

| Purity | Not specified | [4] |

Synthesis of Hepatitis C Virus (HCV) Protease Inhibitors: Boceprevir and Telaprevir

Boceprevir and Telaprevir are inhibitors of the HCV NS3/4A serine protease, an enzyme essential for viral replication. The synthesis of these drugs incorporates the L-tert-leucine fragment, which plays a critical role in binding to the enzyme's active site.

Biological Target: HCV NS3/4A Protease. Boceprevir and Telaprevir covalently bind to the active site of the HCV NS3/4A protease, thereby preventing the cleavage of the viral polyprotein and inhibiting viral replication.

Experimental Protocol: Synthesis of a Key Intermediate for Telaprevir

This protocol outlines a coupling reaction to form a key intermediate in the synthesis of Telaprevir.[5]

Materials:

-

(S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid

-

(1S,2R)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide

-

Coupling agent (e.g., T3P)

-

Dichloromethane (DCM)

Procedure:

-

Charge a round bottom flask with the carboxylic acid component (1.0 eq) and add DCM.

-

Add the amine component (1.5 eq) to the flask.

-

After stirring for 5 minutes, add the coupling agent (3.0 eq).

-

Stir the reaction mixture for 21 hours at room temperature.

-

Dilute the reaction with ethyl acetate and acidify to pH 2 with 2M HCl.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by flash chromatography.

| Quantitative Data | Value | Reference |

| Yield | 43% | [5] |

| Diastereomeric Ratio | 1:1.14 | [5] |

| Epimeric Impurity at tert-leucine position | < 1.0% | [5][6] |

General Protocols for Peptide Synthesis

This compound is a versatile building block for both solution-phase and solid-phase peptide synthesis.

Solution-Phase Dipeptide Synthesis: Boc-Leu-Gly-OMe

This protocol details the synthesis of the dipeptide Boc-Leu-Gly-OMe.[7]

Materials:

-

Boc-L-leucine

-

Glycine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-ethylmorpholine

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate

Procedure:

-

Cool a solution of glycine methyl ester hydrochloride (5.02 g) in a mixture of DCM (20 ml) and DMF (30 ml) to 0°C.

-

Add N-ethylmorpholine (5 ml).

-

Add a solution of dry Boc-L-leucine (9.5 g) in DCM (50 ml).

-

Add DCC (9.04 g), HOBt (6 g), and N-ethylmorpholine (1.5 ml) to the reaction mixture.

-

Stir for 45 minutes at 0°C and then for 5 hours at ambient temperature.

-

Remove the insoluble dicyclohexylurea (DCU) by filtration and wash with ethyl acetate.

-

The filtrate is diluted with ethyl acetate and washed successively with aqueous potassium bisulfate, saturated sodium bicarbonate, and saturated sodium chloride.[7]

-

Dry the organic solution over anhydrous sodium sulfate and concentrate in vacuo.

Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle for adding a Boc-L-leucine residue in a solid-phase peptide synthesis workflow.[7]

Materials:

-

Peptide-resin with a free N-terminal amine

-

Methyl (tert-butoxycarbonyl)-L-leucinate (Boc-L-Leu-OMe)

-

Coupling reagent (e.g., HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

50% Trifluoroacetic acid (TFA) in DCM

Procedure:

-

Deprotection: Treat the peptide-resin with 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM.

-

Coupling: In a separate vessel, dissolve Boc-L-Leu-OMe (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF. Add DIPEA (4-8 equivalents) to activate the amino acid. Add this activated solution to the neutralized peptide-resin and agitate for 1-2 hours.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

Conclusion

This compound is an indispensable chiral building block for the synthesis of complex pharmaceutical agents, particularly antiviral drugs. Its bulky tert-butyl group provides excellent stereocontrol, which is crucial for the efficacy of these drugs. The protocols outlined in this document provide a foundation for the utilization of this versatile reagent in various synthetic applications. Researchers should optimize reaction conditions to achieve high yields and stereoselectivity for their specific targets.

References

- 1. L-tert-Leucine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. D-tert-Leucine methyl ester hydrochloride | 167223-43-0 | FD30967 [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]

- 5. WO2013135870A1 - Process for the synthesis of telaprevir, or pharmaceutically acceptable salts or solvates as well as intermediate products thereof - Google Patents [patents.google.com]

- 6. US20150038677A1 - Process for the synthesis of telaprevir, or pharmaceutically acceptable salts or solvates as well as intermediate products thereof - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Analytical Characterization of Methyl L-tert-leucinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals